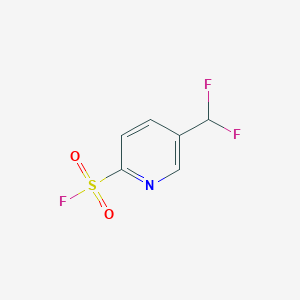

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F3NO2S. It has a molecular weight of 211.16 . It is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves the difluoromethylation of 2-mercaptopyridine with difluorochloromethane or diethyl bromodifluoromethanephosphonate .Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is 1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H .Chemical Reactions Analysis

This compound is used in the gem-difluoroolefination of aldehydes and ketones. It is also used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Physical And Chemical Properties Analysis

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a solid at room temperature. It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Destruction of Perfluorinated Compounds

The destruction of perfluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), is a significant application area. Mechanochemical methods employing planetary ball milling with potassium hydroxide (KOH) have been identified as nearly completely effective in destroying PFOS and PFOA, converting them into environmentally benign products like potassium fluoride (KF) and potassium sulfate (K2SO4) (Zhang et al., 2013).

Nucleophilic Cyclization in Organic Synthesis

The synthesis of indoline and pyrrolidine derivatives from disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, featuring a sulfonamido group, has been achieved. This process highlights the role of 5-(difluoromethyl)pyridine-2-sulfonyl fluoride in facilitating reactions that introduce fluorinated one-carbon units, such as difluoromethylene and trifluoromethyl groups, into organic molecules (Ichikawa et al., 2004).

Environmental Degradation Studies

Studies on the sonolytic conversion of aqueous perfluorinated surfactants into inorganic products have provided insight into the degradation mechanisms of PFOS and PFOA. This research is crucial for understanding the environmental fate of these substances and for developing treatment technologies that can effectively remove them from contaminated water (Vecitis et al., 2008).

Heat-activated Persulfate Oxidation for Groundwater Remediation

The application of heat-activated persulfate oxidation for the remediation of groundwater contaminated with PFOA, 6:2 fluorotelomer sulfonate, and PFOS has been investigated. This method shows promise for in-situ remediation techniques, offering a way to address the contamination of groundwater by perfluoroalkyl substances (Park et al., 2016).

Safety and Hazards

Direcciones Futuras

While the future directions for this specific compound are not explicitly mentioned in the search results, it is worth noting that the field of difluoromethylation processes, which includes compounds like 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, has seen significant advances in recent years .

Propiedades

IUPAC Name |

5-(difluoromethyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCDDVDNSNAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

amine](/img/structure/B2747452.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)

![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)